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Compound of Interest

Compound Name: HSD-016

Cat. No.: B1256997 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the available research findings on HSD-016, an

investigational 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) inhibitor for the potential

treatment of type 2 diabetes. Due to the limited availability of independent replication studies

and detailed published data from the clinical trials of HSD-016, this guide will focus on

comparing the initial preclinical and early-phase clinical findings of HSD-016 with other 11β-

HSD1 inhibitors and established standard-of-care treatments for type 2 diabetes.

Executive Summary
HSD-016 is a potent and selective inhibitor of the 11β-HSD1 enzyme, which is responsible for

the intracellular conversion of inactive cortisone to active cortisol. By inhibiting this enzyme,

HSD-016 aims to reduce the local effects of cortisol in metabolic tissues, thereby improving

insulin sensitivity and glucose metabolism. Preclinical studies in diet-induced obese (DIO) mice

have shown that HSD-016 can significantly reduce both fed and fasting glucose and insulin

levels. Phase 1 clinical trials in healthy volunteers have been completed to assess its safety,

pharmacokinetics, and pharmacodynamics. However, to date, there is a lack of publicly

available, peer-reviewed independent replication studies or detailed results from later-phase

clinical trials.

This guide will compare the available data on HSD-016 with:

Other Investigational 11β-HSD1 Inhibitors: INCB13739 and Carbenoxolone.
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Standard-of-Care Treatments for Type 2 Diabetes: Metformin, Empagliflozin (an SGLT2

inhibitor), and Semaglutide (a GLP-1 receptor agonist).

Data Presentation: Comparative Efficacy and Safety
The following tables summarize the available quantitative data for HSD-016 and its

comparators. It is important to note that the data for HSD-016 is primarily from preclinical

studies, while the data for the other compounds are from more extensive clinical trials.

Table 1: Comparison of 11β-HSD1 Inhibitors
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Feature HSD-016 INCB13739
Carbenoxolone
(Non-selective)

Mechanism of Action
Selective 11β-HSD1

inhibitor

Selective 11β-HSD1

inhibitor

Non-selective 11β-

HSD inhibitor

Development Stage
Phase 1 completed in

healthy volunteers

Phase 2 completed in

patients with T2D

Investigated for

effects on insulin

sensitivity

Reported Efficacy

Preclinical (DIO mice):

Significant reduction

in fed and fasting

glucose and insulin

levels.

Clinical (Phase 2):

-0.6% reduction in

HbA1c at 200 mg

dose compared to

placebo.[1][2]

Significant decrease

in fasting plasma

glucose.[1][2]

Clinical: Reduced

glucose production

during

hyperglucagonemia in

diabetic patients.[3]

No significant effect

on peripheral glucose

disposal.[4]

Effect on Lipids Data not available

Significant decrease

in total cholesterol,

LDL, and triglycerides

in hyperlipidemic

patients.[1][2]

Reduced total

cholesterol in healthy

subjects.[3]

Effect on Body Weight Data not available

Decrease in body

weight relative to

placebo.[1][2]

Data not available

Adverse Effects

Well-tolerated in

preclinical studies and

Phase 1 trials in

healthy volunteers.

Generally well-

tolerated. Reversible,

dose-dependent

elevation in ACTH.[1]

[2]

Raised blood pressure

and lowered plasma

potassium.[3]

Table 2: Comparison with Standard-of-Care Type 2 Diabetes Treatments
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Feature
HSD-016
(Projected)

Metformin
Empagliflozin
(SGLT2
Inhibitor)

Semaglutide
(GLP-1
Receptor
Agonist)

Mechanism of

Action

Reduces

intracellular

cortisol

production.

Decreases

hepatic glucose

production,

decreases

intestinal glucose

absorption,

increases insulin

sensitivity.[5][6]

[7][8]

Inhibits SGLT2 in

the kidneys,

increasing

urinary glucose

excretion.[9][10]

GLP-1 receptor

agonist;

enhances

glucose-

dependent

insulin secretion,

suppresses

glucagon

secretion, slows

gastric emptying,

and promotes

satiety.[11][12]

[13]

HbA1c

Reduction

Data not

available from

patient trials.

~1.0-1.5%

reduction.[7]

~0.5-1.0%

reduction.

Up to ~1.5%

reduction.[13]

Effect on Body

Weight

Potentially

modest weight

loss.

Neutral or

modest weight

loss.[5][7]

Weight loss of 2-

3 kg.[14]

Significant

weight loss (up

to 14.9% in

obesity trials).

[12]

Hypoglycemia

Risk
Low (expected) Low

Low (when used

as monotherapy)
Low
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Cardiovascular

Benefits
Unknown

Potential

benefits.[7]

Proven to reduce

the risk of major

adverse

cardiovascular

events and

hospitalization

for heart failure.

[14]

Proven to reduce

the risk of major

adverse

cardiovascular

events.[12]

Common

Adverse Effects

Unknown in

patient

populations.

Gastrointestinal

side effects (e.g.,

diarrhea,

nausea).[5]

Genital mycotic

infections,

urinary tract

infections,

volume

depletion.

Nausea,

vomiting,

diarrhea.[11]

Experimental Protocols
Due to the lack of detailed published protocols for HSD-016 clinical trials, this section provides

a generalized protocol for a Phase 2 clinical trial of an oral anti-diabetic agent, based on

publicly available information for similar compounds, and a specific protocol for INCB13739.

Generalized Phase 2 Clinical Trial Protocol for an Oral
Anti-Diabetic Agent

Study Design: A multicenter, randomized, double-blind, placebo-controlled, parallel-group

study.

Participants: Patients with type 2 diabetes who have inadequate glycemic control (e.g.,

HbA1c between 7.0% and 10.0%) despite being on a stable dose of metformin.

Intervention:

Treatment Group 1: Investigational drug (e.g., 50 mg) once daily + metformin.

Treatment Group 2: Investigational drug (e.g., 100 mg) once daily + metformin.
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Placebo Group: Placebo once daily + metformin.

Duration: 12-24 weeks of treatment.

Primary Endpoint: Change in HbA1c from baseline to the end of the treatment period.

Secondary Endpoints:

Proportion of patients achieving an HbA1c <7.0%.

Change in fasting plasma glucose from baseline.

Change in body weight from baseline.

Changes in lipid profile (total cholesterol, LDL-C, HDL-C, triglycerides).

Assessment of insulin resistance (e.g., HOMA-IR).

Safety and tolerability, assessed by monitoring adverse events, clinical laboratory tests,

vital signs, and electrocardiograms.

Methodology:

Screening Period: Potential participants undergo a screening visit to assess eligibility

based on inclusion and exclusion criteria. This includes medical history review, physical

examination, and laboratory tests.

Run-in Period: Eligible participants may enter a run-in period to ensure compliance with

metformin treatment and to obtain stable baseline measurements.

Randomization: Participants are randomly assigned to one of the treatment arms.

Treatment Period: Participants take the assigned study medication once daily for the

duration of the trial. Regular clinic visits are scheduled (e.g., at weeks 4, 8, and 12) to

monitor efficacy and safety.

Data Collection: Blood samples for HbA1c, fasting plasma glucose, and lipids are

collected at baseline and at specified intervals throughout the study. Body weight and vital
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signs are also measured. Adverse events are recorded at each visit.

Statistical Analysis: The primary efficacy analysis is typically a comparison of the mean

change in HbA1c from baseline to the final visit between the active treatment groups and

the placebo group, using an analysis of covariance (ANCOVA) model with baseline HbA1c

as a covariate.

Specific Protocol for INCB13739 Phase 2 Study
(NCT00698230)

Study Design: A double-blind, placebo-controlled, parallel study.[1][2]

Participants: 302 patients with type 2 diabetes with inadequate glycemic control (A1C 7-

11%) on metformin monotherapy (mean 1.5 g/day ).[1][2]

Intervention: Participants were randomized to receive one of five doses of INCB13739 or a

placebo once daily for 12 weeks, in addition to their ongoing metformin therapy.[1][2]

Primary Endpoint: The change in HbA1c at the end of the 12-week study period.[1][2]

Secondary Endpoints: Changes in fasting glucose, lipids, weight, and assessment of

adverse events and safety.[1][2]

Key Findings at 12 weeks (200 mg dose):

Significant reduction in A1C (-0.6% vs. placebo).[1][2]

Significant reduction in fasting plasma glucose (-24 mg/dL vs. placebo).[1][2]

Significant reduction in HOMA-IR (-24% vs. placebo).[1][2]

Significant decrease in total cholesterol, LDL cholesterol, and triglycerides in

hyperlipidemic patients.[1][2]

A decrease in body weight relative to placebo.[1][2]

A reversible, dose-dependent elevation in adrenocorticotrophic hormone (ACTH) was

observed.[1][2]
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Mandatory Visualization
Signaling Pathway of 11β-HSD1 Inhibition
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Click to download full resolution via product page

Caption: Mechanism of action of HSD-016 as an 11β-HSD1 inhibitor.

Experimental Workflow for a Phase 2 Anti-Diabetic Drug
Trial
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Caption: Generalized workflow for a Phase 2 clinical trial of an oral anti-diabetic drug.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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